molecular formula C11H26N6 B14566081 Guanidine, N,N'''-1,9-nonanediylbis- CAS No. 61611-24-3

Guanidine, N,N'''-1,9-nonanediylbis-

Cat. No.: B14566081
CAS No.: 61611-24-3
M. Wt: 242.37 g/mol
InChI Key: NEMPOWLBSPRZFQ-UHFFFAOYSA-N
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Description

Guanidine, N,N'''-1,9-nonanediylbis- is a bis-guanidine derivative characterized by a nine-carbon aliphatic chain (nonanediyl) linking two guanidine moieties. Guanidine itself is a strong organic base with the formula C(NH₂)₃⁺, and its derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The nonanediyl spacer in this compound introduces unique physicochemical properties, such as increased lipophilicity and flexibility, which distinguish it from shorter-chain analogs or substituted guanidines.

Properties

CAS No.

61611-24-3

Molecular Formula

C11H26N6

Molecular Weight

242.37 g/mol

IUPAC Name

2-[9-(diaminomethylideneamino)nonyl]guanidine

InChI

InChI=1S/C11H26N6/c12-10(13)16-8-6-4-2-1-3-5-7-9-17-11(14)15/h1-9H2,(H4,12,13,16)(H4,14,15,17)

InChI Key

NEMPOWLBSPRZFQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCN=C(N)N)CCCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N,N’‘’-1,9-nonanediylbis- typically involves the reaction of 1,9-diaminononane with guanidine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

H2N(CH2)9NH2+2H2NC(=NH)NH2H2NC(=NH)NH(CH2)9NHC(=NH)NH2+2NH3\text{H}_2\text{N}-(\text{CH}_2)_9-\text{NH}_2 + 2 \text{H}_2\text{N}-\text{C}(=\text{NH})-\text{NH}_2 \rightarrow \text{H}_2\text{N}-\text{C}(=\text{NH})-\text{NH}-(\text{CH}_2)_9-\text{NH}-\text{C}(=\text{NH})-\text{NH}_2 + 2 \text{NH}_3 H2​N−(CH2​)9​−NH2​+2H2​N−C(=NH)−NH2​→H2​N−C(=NH)−NH−(CH2​)9​−NH−C(=NH)−NH2​+2NH3​

Industrial Production Methods: In industrial settings, the production of Guanidine, N,N’‘’-1,9-nonanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Guanidine, N,N’‘’-1,9-nonanediylbis- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Guanidine, N,N’‘’-1,9-nonanediylbis- can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Oxidized guanidine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Guanidine, N,N’‘’-1,9-nonanediylbis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a strong base in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of protein denaturation and stabilization, as guanidine derivatives are known to interact with proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of polymers, resins, and other materials due to its strong basicity and reactivity.

Mechanism of Action

The mechanism of action of Guanidine, N,N’‘’-1,9-nonanediylbis- involves its strong basicity and ability to form stable complexes with various molecules. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved include:

    Protein Denaturation: Guanidine derivatives can disrupt hydrogen bonding and hydrophobic interactions in proteins, leading to denaturation.

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Antagonism: Guanidine, N,N’‘’-1,9-nonanediylbis- can interact with cell surface receptors, blocking their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Chain Length Variations: Nonanediyl vs. Pentanediyl

A critical structural analog is Guanidine, N,N'''-1,5-pentanediylbis- (CAS 5070-04-2), which features a five-carbon chain instead of nine . Key differences include:

  • Flexibility and Conformation : A nine-carbon spacer allows greater conformational flexibility, which may influence binding affinity in enzyme inhibition or molecular self-assembly.
  • Synthetic Challenges: Longer chains may require optimized reaction conditions (e.g., temperature, catalysts) to avoid side reactions, as seen in the synthesis of 1,9-nonanedioic acid () .
Table 1. Comparison of Bis-Guanidine Derivatives by Chain Length
Property N,N'''-1,9-Nonanediylbis- N,N'''-1,5-Pentanediylbis- (CAS 5070-04-2)
Molecular Formula C₁₁H₂₄N₆ C₇H₁₈N₆ (Inferred from )
Chain Length 9 carbons 5 carbons
Lipophilicity (LogP) Higher (estimated) Lower
Potential Applications Drug delivery, surfactants Catalysis, small-molecule inhibitors

Substituent Variations: Sulfonyl vs. Alkyl Guanidines

describes N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which incorporate sulfonyl and aryl groups . In contrast, Guanidine, N,N'''-1,9-nonanediylbis- lacks aromatic substituents, leading to distinct differences:

  • Reactivity : Sulfonyl groups enhance electrophilicity, making these derivatives more reactive in nucleophilic substitutions.
  • Biological Activity: Sulfonylguanidines may target specific enzymes (e.g., proteases), while the non-polar spacer in the nonanediylbis compound could favor interactions with lipid bilayers or hydrophobic protein domains.

Salt Forms and Toxicity Considerations

and highlight that guanidine hydrochloride and guanidine nitrate exhibit systemic toxicity primarily due to the guanidinium ion, with toxicity values adjusted by molar equivalence . For Guanidine, N,N'''-1,9-nonanediylbis-:

  • Bioavailability : The larger molecular size and lipophilicity may reduce acute toxicity by limiting absorption, though chronic effects (e.g., neurotoxicity) require further study.
Table 2. Toxicity Profile Comparison
Compound Oral p-RfD (mg/kg-day) Key Toxicological Concerns
Guanidine Hydrochloride 2 (subchronic) Anemia, CNS effects
Guanidine Nitrate ~1.6 (nitrate-specific) Methemoglobinemia (nitrate ion)
N,N'''-1,9-Nonanediylbis- Not established Likely lower acute toxicity

Functional Group Influence: Comparison with Aromatic Guanidines

describes N,N'-bis(2-methylphenyl)guanidine , an aromatic bis-guanidine with rigid phenyl groups . Key contrasts include:

  • Solubility: Aromatic derivatives are less water-soluble due to planar rigidity, whereas the nonanediylbis compound’s aliphatic chain may enable micelle formation.
  • Thermal Stability : Aromatic groups enhance thermal stability, making phenylguanidines suitable for high-temperature industrial processes.

Research Findings and Mechanistic Insights

  • Kinetic Potency: shows that dimethylguanidine (DiMeGdn) exhibits rapid inhibition kinetics compared to bulkier analogs, suggesting that the nonanediylbis compound’s larger size may slow target binding but improve specificity .
  • Environmental Persistence: Longer aliphatic chains, as in nonanediylbis derivatives, may increase environmental persistence due to reduced biodegradability, a concern absent in shorter-chain guanidines.

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